molecular formula C7H8N2O2S B6617292 3-(ethylsulfanyl)pyridazine-4-carboxylic acid CAS No. 1515806-54-8

3-(ethylsulfanyl)pyridazine-4-carboxylic acid

Cat. No.: B6617292
CAS No.: 1515806-54-8
M. Wt: 184.22 g/mol
InChI Key: XZKJSHZZVOPANI-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid is a pyridazine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at position 3 and a carboxylic acid (-COOH) group at position 4 of the pyridazine ring. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of 184.21 g/mol (exact value varies slightly depending on the source). The ethylsulfanyl group contributes to lipophilicity, while the carboxylic acid enhances solubility in polar solvents, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-ethylsulfanylpyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)3-4-8-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJSHZZVOPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Metabotropic Glutamate Receptor Modulation
    • Research indicates that compounds similar to 3-(ethylsulfanyl)pyridazine-4-carboxylic acid can act as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in neuropsychiatric disorders. For instance, a study highlighted the development of negative allosteric modulators for mGluR2, suggesting that pyridazine derivatives may enhance therapeutic strategies for conditions like schizophrenia and anxiety disorders .
  • Antimycobacterial Activity
    • A significant area of research involves the compound's potential as an analog to pyrazinamide (PZA), a critical drug in tuberculosis treatment. Studies have explored structure-activity relationships (SAR) of pyridazine derivatives to improve potency against Mycobacterium tuberculosis. The findings suggest that modifications at the 3 and 5 positions of the pyridazine ring could yield compounds with enhanced antimycobacterial activity .

Material Science Applications

  • Organic Synthesis
    • 3-(Ethylsulfanyl)pyridazine-4-carboxylic acid serves as an intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex organic molecules. This is particularly relevant in developing new pharmaceuticals and agrochemicals .
  • Polymer Chemistry
    • The compound has potential applications in polymer chemistry as a building block for creating novel materials with specific properties. Its reactivity can be harnessed to develop polymers with enhanced thermal stability or specific mechanical properties .

Case Study 1: mGluR2 Modulation

A study published in the Journal of Medicinal Chemistry investigated several pyridazine derivatives for their ability to modulate mGluR2. The researchers synthesized various analogs and tested their efficacy using PET imaging in animal models, demonstrating significant potential for treating neuropsychiatric disorders .

Case Study 2: Antitubercular Activity

In another study, researchers designed several analogs of pyrazinamide based on the structure of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid. The results showed that certain modifications led to compounds exhibiting up to tenfold greater potency against Mycobacterium tuberculosis compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridazine ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyridine Derivatives

  • 3-(Ethylsulfanyl)pyridine-4-carboxylic Acid (CAS 1192021-94-5): Molecular Formula: C₈H₉NO₂S Molecular Weight: 183.23 g/mol Key Differences: The pyridine ring (one nitrogen atom) replaces the pyridazine ring (two adjacent nitrogen atoms). Safety: Hazard statement H318 (serious eye damage) applies to this analog .

Substituent Variations on the Pyridazine Ring

3-(Trifluoromethyl)pyridazine-4-carboxylic Acid
  • Molecular Formula : C₆H₃F₃N₂O₂
  • Molecular Weight : 192.10 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing acidity and stability compared to the ethylsulfanyl group. This substitution may enhance binding to hydrophobic enzyme pockets .
3-(Benzylsulfanyl)pyridazine-4-carboxylic Acid
  • Molecular Formula : C₁₂H₁₀N₂O₂S
  • Molecular Weight : 246.29 g/mol
  • Key Differences : The benzylsulfanyl group introduces aromaticity and bulk, significantly increasing lipophilicity (logP ~2.5–3.0 estimated). This could improve blood-brain barrier penetration but may reduce aqueous solubility .
Ethyl 3-Hydroxypyridazine-4-carboxylate
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • Key Differences: The ethyl ester (-COOEt) and hydroxyl (-OH) groups replace the carboxylic acid and ethylsulfanyl moieties.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>est</sup> Solubility (Water)
3-(Ethylsulfanyl)pyridazine-4-carboxylic acid C₇H₈N₂O₂S 184.21 1.8 Moderate (~1–10 mg/mL)
3-(Trifluoromethyl)pyridazine-4-carboxylic acid C₆H₃F₃N₂O₂ 192.10 2.1 Low (~0.1–1 mg/mL)
3-(Benzylsulfanyl)pyridazine-4-carboxylic acid C₁₂H₁₀N₂O₂S 246.29 3.0 Very low (<0.1 mg/mL)
Ethyl 3-hydroxypyridazine-4-carboxylate C₇H₈N₂O₃ 168.15 1.2 High (>10 mg/mL)

Biological Activity

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid features a pyridazine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of pyridazine derivatives with ethylthiol in the presence of bases like sodium hydroxide or potassium carbonate, optimizing conditions to enhance yield and purity.

The biological activity of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the ethylsulfanyl group can form covalent bonds with active site residues of target proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyridazine ring can engage in π-π stacking interactions with aromatic amino acids, stabilizing the compound's binding.

Enzyme Inhibition

Research indicates that 3-(ethylsulfanyl)pyridazine-4-carboxylic acid may act as an enzyme inhibitor. For instance, studies have shown its potential as an inhibitor of key enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it exhibits promising effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-(ethylsulfanyl)pyridazine-4-carboxylic acid can inhibit the production of pro-inflammatory cytokines. This suggests its potential utility in managing inflammatory diseases by modulating immune responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid:

  • Inhibition of Inflammatory Pathways : A study reported that this compound significantly reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The mechanism was linked to the inhibition of NF-kB signaling pathways .
  • Antimicrobial Activity : Another investigation assessed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and found that it inhibited bacterial growth at low concentrations .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that 3-(ethylsulfanyl)pyridazine-4-carboxylic acid exhibited low toxicity towards normal human cells while effectively reducing viability in cancer cell lines, indicating a favorable therapeutic index for further drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-(Ethylsulfanyl)pyridine-4-carboxylic acidPyridine ringModerate enzyme inhibitionSimilar structure but less potent
3-(Methylsulfanyl)pyridazine-4-carboxylic acidPyridazine ringAntimicrobial activityMethyl group affects binding affinity

The unique combination of the ethylsulfanyl group and the pyridazine ring in 3-(ethylsulfanyl)pyridazine-4-carboxylic acid enhances its chemical reactivity and interaction profile, distinguishing it from related compounds .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃) and pyridazine protons (δ ~8.0–9.5 ppm) are diagnostic. Carboxylic acid protons (if unexchanged) appear at δ ~10–12 ppm .
  • IR Spectroscopy : Confirm the carboxylic acid moiety via O-H stretching (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to separate isomers and detect impurities. Electrospray ionization (ESI) in negative mode enhances sensitivity for the deprotonated carboxylic acid .

What computational methods are suitable for predicting the reactivity and tautomeric stability of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate tautomeric equilibria (e.g., carboxylic acid vs. carboxylate forms) and sulfur lone-pair interactions with the pyridazine ring .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects in aqueous or DMSO environments to predict protonation states under physiological conditions .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiol-binding sites), leveraging the ethylsulfanyl group’s potential as a hydrogen-bond acceptor .

How can researchers address contradictory data in the biological activity of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid derivatives?

Advanced Research Question
Contradictions often arise from:

  • Purity Variability : Impurities in synthetic batches (e.g., residual Pd catalysts) may skew bioassay results. Validate purity via elemental analysis and ICP-MS .
  • Isomeric Interference : Pyridazine derivatives may form regioisomers during synthesis. Use preparative HPLC or chiral columns to isolate active isomers .
  • Assay Conditions : Adjust pH to stabilize the carboxylic acid form, as deprotonation (e.g., in buffer solutions) alters solubility and membrane permeability .

What are the safety protocols for handling 3-(ethylsulfanyl)pyridazine-4-carboxylic acid in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may irritate mucous membranes .
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile sulfur byproducts (e.g., ethyl mercaptan) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

How does the electronic nature of the ethylsulfanyl group influence the acid dissociation constant (pKa) of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid?

Advanced Research Question

  • Electron-Donating Effects : The ethylsulfanyl group donates electron density via resonance, stabilizing the deprotonated carboxylate form and lowering the pKa (~2.5–3.5) compared to unsubstituted pyridazine-4-carboxylic acid (pKa ~4.0) .
  • Experimental Validation : Determine pKa via potentiometric titration in water/DMSO mixtures, accounting for solvent effects on ionization .

What strategies optimize the crystallization of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid for X-ray diffraction studies?

Advanced Research Question

  • Solvent Selection : Use slow evaporation in ethanol/water (1:1) to promote hydrogen bonding between carboxylic acid groups .
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.5°C/hour to grow single crystals .
  • Additives : Introduce co-crystallizing agents (e.g., 4-dimethylaminopyridine) to stabilize the lattice via π-π stacking with the pyridazine ring .

What role does 3-(ethylsulfanyl)pyridazine-4-carboxylic acid play in metalloenzyme inhibition studies?

Advanced Research Question

  • Metal Chelation : The carboxylic acid and sulfur groups coordinate transition metals (e.g., Zn²⁺ in matrix metalloproteinases). Test inhibition via UV-Vis spectroscopy by monitoring metal displacement .
  • Structure-Activity Relationships (SAR) : Modify the ethylsulfanyl chain length to alter steric bulk and chelation efficiency .

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